molecular formula CH2C(CH3)COOCH3<br>C5H8O2<br>C5H8O2 B049780 Methyl methacrylate CAS No. 80-62-6

Methyl methacrylate

Cat. No.: B049780
CAS No.: 80-62-6
M. Wt: 100.12 g/mol
InChI Key: VVQNEPGJFQJSBK-UHFFFAOYSA-N
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Description

Methyl methacrylate is an organic compound with the chemical formula CH₂=C(CH₃)COOCH₃. It is a colorless liquid that serves as the methyl ester of methacrylic acid. This compound is primarily used as a monomer in the production of poly(this compound), a transparent thermoplastic often used as a lightweight and shatter-resistant alternative to glass .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl methacrylate can be synthesized through several methods. One common method involves the esterification of methacrylic acid with methanol in the presence of an acid catalyst. Another method is the acetone cyanohydrin process, which involves the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, followed by hydrolysis and esterification .

Industrial Production Methods: Industrial production of this compound often employs the acetone cyanohydrin process due to its efficiency and cost-effectiveness. This process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Methyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medical Applications

PMMA Bone Cements
PMMA is extensively used in orthopedic surgery as bone cement due to its excellent mechanical properties and biocompatibility. High molecular weight PMMA formulations have been developed to enhance the performance of bone cements, incorporating additives like magnesium oxide to improve fracture toughness .

ApplicationDescriptionReference
Bone CementsUsed for fixing implants in orthopedic procedures
Drug Delivery SystemsPMMA-based nanocarriers for targeted drug delivery
Microfluidic DevicesUtilized in the fabrication of devices for biological assays

Electrical and Electronics

Optical Devices
PMMA is favored in the production of optical lenses and screens due to its high light transmittance and impact resistance. It is commonly used in LCD screens and other electronic displays .

Conductive Polymers
MMA can be copolymerized with conductive materials to create electrically conductive composites, which have applications in sensors and electronic components .

Construction and Architecture

Structural Materials
PMMA is employed in construction for its lightweight nature and durability. It is used in skylights, windows, and as a substitute for glass in various architectural applications .

ApplicationDescriptionReference
SkylightsProvides natural lighting with energy efficiency
Safety GlassUsed as a shatter-resistant alternative to glass

Environmental Applications

Wastewater Treatment
PMMA-based composites are utilized in wastewater treatment systems due to their ability to adsorb pollutants effectively .

PMMA-GO Nanocomposites

Recent studies have shown that graphene oxide (GO) incorporated into PMMA enhances its mechanical and electrical properties, making it suitable for applications such as drug delivery systems and structural materials . These nanocomposites exhibit improved thermal stability and photostability.

Table: Properties of PMMA-GO Nanocomposites

PropertyDescriptionReference
Mechanical StrengthEnhanced tensile strength
Thermal StabilityImproved heat resistance
Electrical ConductivitySuitable for electronic applications

High Molecular Weight PMMA

High molecular weight PMMA has been investigated for various biomedical applications, particularly in bone cements where it offers superior mechanical properties compared to traditional formulations . The incorporation of nanoparticles has been shown to further enhance the performance characteristics of these materials.

Mechanism of Action

The primary mechanism of action of methyl methacrylate involves its polymerization to form poly(this compound). This process is initiated by free radicals, which cause the monomer molecules to link together, forming long polymer chains. The molecular targets and pathways involved in this process include the formation of carbon-carbon bonds between the monomer units .

Comparison with Similar Compounds

Methyl methacrylate is often compared with other methacrylate and acrylate compounds:

Uniqueness: this compound is unique due to its ability to polymerize into a highly transparent and durable material, making it an ideal substitute for glass in various applications .

Biological Activity

Methyl methacrylate (MMA) is a colorless liquid that is primarily used in the production of polythis compound (PMMA), a synthetic polymer known for its transparency and resistance to UV light. While MMA itself is widely recognized for its industrial applications, its biological activity has garnered significant attention, particularly regarding its biocompatibility, antimicrobial properties, and potential toxicity.

Chemical Structure and Properties

This compound has the following chemical structure:

C5H8O2\text{C}_5\text{H}_8\text{O}_2

It is characterized by a methacrylate group, which is responsible for its polymerization properties. The polymerization of MMA leads to the formation of PMMA, which is extensively used in medical devices, dental applications, and as a biomaterial.

Biocompatibility

Biocompatibility Studies
The biocompatibility of MMA and PMMA is crucial for their application in medical fields. Research indicates that while PMMA exhibits good mechanical properties, its inherent antimicrobial activity is limited. For instance, a study evaluated the biocompatibility of PMMA modified with titanium dioxide (TiO₂) nanotubes, revealing enhanced antimicrobial properties against common oral pathogens such as Streptococcus mutans and Candida albicans. The minimum inhibitory concentration (MIC) for these microorganisms was found to be significantly reduced when TiO₂ was incorporated into PMMA .

Case Study: PMMA with TiO₂ Nanotubes

  • Objective: To assess the antimicrobial efficacy of TiO₂-modified PMMA.
  • Findings:
    • MIC values were determined to be greater than 2100 µg/mL for all tested strains.
    • The incorporation of TiO₂ resulted in a reduction of bacterial counts by up to 99% under specific conditions .

Antimicrobial Properties

MMA and its derivatives have been studied for their antimicrobial properties. The incorporation of nanoparticles into PMMA has been shown to enhance its efficacy against various pathogens.

Table 1: Antimicrobial Activity of PMMA with Nanoparticles

Nanoparticle Type Microorganism MIC (µg/mL) MBC (µg/mL) MFC (µg/mL)
TiO₂Streptococcus mutans>2100Not specifiedNot specified
TiO₂Lactobacillus acidophilus>2100Not specifiedNot specified
TiO₂Candida albicans>2100Not specifiedNot specified

The data indicate that while MMA itself may not possess significant antimicrobial properties, its modified forms can exhibit enhanced efficacy against pathogenic microorganisms.

Toxicity and Safety Concerns

Despite its beneficial uses in medical applications, MMA poses potential health risks. Studies have shown that exposure to MMA can lead to respiratory sensitization and other adverse effects. A comprehensive review highlighted cases where individuals exposed to MMA developed allergic reactions and respiratory issues .

Table 2: Reported Health Effects of this compound Exposure

Health Effect Description
Respiratory SensitizationAllergic reactions leading to asthma-like symptoms
Skin IrritationContact dermatitis reported in occupational settings
Eye IrritationPotential for severe irritation upon contact

Q & A

Q. Basic: What are the standard methodologies for synthesizing methyl methacrylate (MMA) in laboratory settings?

MMA synthesis typically involves esterification of methacrylic acid with methanol, catalyzed by sulfuric acid. Key steps include:

  • Reaction setup : Maintain stoichiometric ratios (e.g., 1:1 molar ratio of methacrylic acid to methanol) and controlled temperature (60–80°C) to optimize yield .
  • Purification : Distillation under reduced pressure to isolate MMA from byproducts (e.g., unreacted acid or methanol).
  • Characterization : Confirm purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, referencing spectral databases like NIST Chemistry WebBook .

Advanced Tip : For polymerization studies, ensure inhibitors (e.g., hydroquinone) are removed via alkaline washing to prevent premature polymerization .

Q. Basic: How should researchers characterize MMA’s physicochemical properties for reproducibility?

  • Melting/Boiling Points : Use differential scanning calorimetry (DSC) for melting point determination (-48°C to -54°C) and distillation for boiling point (100–101°C) .
  • Spectroscopic Analysis : Compare NMR (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectra with standardized data from HSDB or CAMEO Chemicals .
  • Purity Assessment : Quantify residual monomers using high-performance liquid chromatography (HPLC) with UV detection .

Advanced Tip : For copolymer systems, employ matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry to analyze molecular weight distributions .

Q. Basic: What safety protocols are critical when handling MMA in laboratory experiments?

  • Ventilation : Use fume hoods to mitigate inhalation risks (MMA vapor irritates respiratory systems) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; MMA can cause skin sensitization .
  • Waste Disposal : Neutralize residues with sodium bicarbonate before disposal to prevent environmental release .

Advanced Tip : Monitor workplace exposure using OSHA-compliant air sampling to ensure concentrations remain below permissible limits (50 ppm time-weighted average) .

Q. Advanced: How can conflicting toxicity data for MMA be resolved in academic studies?

Conflicts often arise from variations in exposure models (e.g., in vitro vs. in vivo) or dose metrics. To address discrepancies:

  • Comparative Analysis : Cross-reference studies using EPA’s Integrated Risk Information System (IRIS) criteria, noting differences in exposure duration, species, and endpoints .
  • Mechanistic Studies : Investigate metabolic pathways (e.g., hydrolysis to methacrylic acid) to clarify dose-response relationships .
  • Statistical Validation : Apply meta-analysis tools to assess heterogeneity in datasets (e.g., using R or Python libraries) .

Example : A 2022 study resolved conflicting neurotoxicity results by standardizing rodent exposure protocols and controlling for genetic variability .

Q. Advanced: What strategies optimize MMA polymerization for tailored material properties?

  • Initiator Selection : Use azobisisobutyronitrile (AIBN) for radical polymerization at 60–70°C; adjust concentrations (0.1–1 wt%) to control molecular weight .
  • Solvent Systems : Polar solvents (e.g., dimethylformamide) enhance chain mobility, increasing polymerization rates .
  • Post-Polymerization Modifications : Anneal PMMA films at 120°C to reduce residual stresses and improve optical clarity .

Case Study : Incorporating silica nanoparticles as Pickering stabilizers in PMMA capsules improved mechanical strength by 40% .

Q. Advanced: How should researchers design experiments to analyze MMA’s environmental persistence?

  • Degradation Studies : Simulate aqueous hydrolysis under varying pH (4–10) and monitor degradation products via LC-MS .
  • Bioaccumulation Assays : Use OECD Test Guideline 305 to measure bioconcentration factors in aquatic organisms .
  • Modeling Tools : Apply EPI Suite software to predict half-lives in soil/water compartments .

Data Interpretation : Compare experimental half-lives with EPA models to validate predictive accuracy .

Q. Advanced: What methodologies are effective for detecting MMA in complex biological matrices?

  • Sample Preparation : Use solid-phase microextraction (SPME) to isolate MMA from blood or tissue .
  • Analytical Techniques : Pair gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for quantification at sub-ppm levels .
  • Quality Control : Include internal standards (e.g., deuterated MMA) to correct for matrix effects .

Validation : Ensure limits of detection (LOD) meet FDA guidelines for biomonitoring studies .

Q. Advanced: How can copolymerization of MMA with other monomers be systematically studied?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize comonomer ratios (e.g., MMA-styrene systems) .
  • Kinetic Analysis : Employ dilatometry or real-time FTIR to track conversion rates and copolymer composition .
  • Property Mapping : Correlate glass transition temperatures (Tg) with copolymer ratios using dynamic mechanical analysis (DMA) .

Example : A 2018 study achieved tunable hydrophobicity in PMMA-polyethylene glycol copolymers by varying ethylene glycol methacrylate content .

Properties

IUPAC Name

methyl 2-methylprop-2-enoate
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InChI

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3
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InChI Key

VVQNEPGJFQJSBK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OC
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Molecular Formula

C5H8O2, Array
Record name METHYL METHACRYLATE MONOMER
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Related CAS

25188-98-1, 97555-82-3, 148947-96-0, 9011-14-7, 28261-32-7, 25188-97-0
Record name Isotactic poly(methyl methacrylate)
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Record name 2-Propenoic acid, 2-methyl-, methyl ester, trimer
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Record name Poly(methyl methacrylate)
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Record name Methyl methacrylate dimer
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Record name Syndiotactic poly(methyl methacrylate)
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DSSTOX Substance ID

DTXSID2020844
Record name Methyl methacrylate
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Molecular Weight

100.12 g/mol
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Physical Description

Methyl methacrylate monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with an acrid, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Fruity aroma, Colorless liquid with an acrid, fruity odor.
Record name METHYL METHACRYLATE MONOMER
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Boiling Point

213.8 °F at 760 mmHg (NTP, 1992), 100.5 °C, 214 °F
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Flash Point

50 °F (NTP, 1992), 50 °F; 10 °C (open cup), 55 °F (Tag open cup), 10 °C o.c., 50 °F (open cup), (oc) 50 °F
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Solubility

1 to 10 mg/mL at 63.5 °F (NTP, 1992), Soluble in methyl ethyl ketone, tetrahydrofuran, esters, aromatic and chlorinated hydrocarbons, Miscible with ethanol, ethyl ether, acetone; soluble in chloroform, 1.500 lb/100 lb water at 68.02 °F, Sol in chloroform, For more Solubility (Complete) data for Methyl methacrylate (8 total), please visit the HSDB record page., 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.6, Slightly soluble in water; soluble in ether and acetone, Soluble (in ethanol), 1.5%
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Density

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9337 g/cu cm at 25 °C, Liquid heat capacity: 0.448 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.023 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.01119 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.361 BTU/lb-F at 75 °F, Relative density (water = 1): 0.94, 0.934-0.938, 0.94
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Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45
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Vapor Pressure

40 mmHg at 77.9 °F (NTP, 1992), 40.0 [mmHg], 38.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg
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Impurities

The purity of commercial methyl methacrylate is typically 99.9% (specification, 99.8% min.); it contains traces of acidity as methacrylic acid (0.003% max.; specification, 0.005% max.) and water (0.03% max.; specification, 0.05% max.). Inhibitors added for storage and transportation are usually 10-50 ppm (specification, 9-55 ppm) methyl ether of hydroquinone and 25-60 ppm hydroquinone, although other phenolic inhibitors, such as dimethyl tert-butyl phenol, can also be used.
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Color/Form

Colorless volatile liquid

CAS No.

80-62-6, 9011-14-7, 9065-11-6, 35777-12-9
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Melting Point

-54 °F (NTP, 1992), -47.55 °C, -48 °C, -54 °F
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Synthesis routes and methods I

Procedure details

A monomer emulsion was formed from 1397 g ethyl acrylate, 386 g methyl methacrylate (as well as <2% by weight of total monomer of methacrylic acid, sodium carbonate and n-dodecylmercaptan) with 499 g DI water and 51.8 g anionic surfactant (30% active) which was emulsified with stirring. 9 g anionic surfactant (30% active) and 547 g DI water were charged to a 4L multi-neck flask fitted with mechanical stirring. The flask contents were heated to 75° C. under nitrogen. To the stirred kettle contents were added 67 g monomer emulsion followed by 0.02 g ferrous sulfate heptahydrate and 0.02 g tetrasodium salt of ethylenediamine-tetraacetic acid in 23.5 g DI water and sodium carbonate (<0.5% based on total monomer). Polymerization was initiated by the addition of 1.2 g sodium persulfate in 36 g DI water followed by 0.6 g sodium hydrosulfite in 5 g DI water. Gradual addition of the monomer emulsion was subsequently initiated. Separate solutions of 3.8 g APS in 160 g DI water and 1 g of D-Isoascorbic acid in 160 g DI water were fed concurrently with the monomer emulsion. After half of the monomer was fed, 55 grams of a 50% solution of ureido methacrylate was added to the remainder of the monomer emulsion. Total addition time for the three feeds was 90-100 minutes. Reactor temperature was maintained at 75° C. throughout the polymerization. 32 g DI water was used to rinse the emulsion feed line to the reactor. After completion of the monomer emulsion addition, the reactor was cooled from 75° C. to 60° C. as the residual monomer was reduced by additional redox pair addition. The polymer emulsion was neutralized to pH 8 with sodium hydroxide solution. Less than 2% by weight of anionic surfactant and preservative were then added. Final particle size was 150 nm and solids content was 50%. The polymer is designated Polymer A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
499 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 500 milliliter (hereinafter abbreviated to "mL") flask equipped with a stirrer, a thermometer and two dropping funnels was charged with 203 g of N-methylpyrrolidone and 1.35 g of potassium cyanide, and to the content in the flask were added dropwise 40 g of prussic acid and 163 g of methyl methacrylate over a period of 4 hours, while the content was maintained at a temperature of 120° C. After the completion of the dropwise addition, the content was maintained at 120° C. for 2 hours to complete the reaction. As a result, methyl cyanoisobutyrate was formed at a conversion of methyl methacrylate (MMA) of 88.3% and at a selectivity of 98.1% based on the reacted MMA.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
203 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A copolymer of 2-(N',N'-diethylamino)ethylmethacrylate, stearylmetacrylate, and methylmethacrylate was prepared by charging 0.048 mole of 2-(N',N'-diethylamino)ethylacrylate, 0.002 moles of stearylmethacrylate and 0.15 moles of methylmethacrylate in a retort containing 0.002 moles of AIBN. The retort had in accordance with Example 1 been gassed with nitrogen gas for half an hour before charging. The components were dissolved in dry benzene.
Quantity
0.048 mol
Type
reactant
Reaction Step One
Quantity
0.002 mol
Type
reactant
Reaction Step Two
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Name
Quantity
0.002 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

141 g of a 30 percent dispersion of a copolymer of equal parts of methacrylic acid and ethyl acrylate (42 g of solids) were mixed with 328 g of a 30 percent dispersion of film forming copolymer of ethyl acrylate and methyl methacrylate in a ratio of 2:1 (98 g of solids). A suspension of 70 g of talc in 514 g of water was then added. The mixture had a pH of 5.7. (The film forming copolymer has a Tλmax of 29° C. The minimum film forming temperature of the aqueous dispersion is 8° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Next, when 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added, a white precipitate was formed. After stirring this at 80° C. for one hour, the white precipitate was thoroughly water-washed by the decantation method followed by separation by filtration and water-washing. The resulting white precipitate was dried at 120° C., calcined at 400° C. for 6 hours in a stream of air, and thereafter molded into granules of 10-16-mesh size. The LaPO4 catalyst (5 cc) thus obtained was packed in a Pyrex reaction tube of 12-mm inside diameter, which then was secured in an electric furnace held at 275° C. Next, while passing nitrogen from the top of the reaction tube through the catalyst layer at a gas space velocity of 480 liter/liter/hr, 14% ammonia water was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes. The feed of the ammonia water was then stopped, and a feed liquid consisting of α-hydroxyisobutyramide, methanol and water in a mole ratio of 1:14:11.5 was fed at a liquid hourly space velocity of 0.26 liter/liter/hr. The gas leaving the catalyst layer was trapped in a dry ice trap coupled to the bottom of the reaction tube. When the products were quantitatively analyzed by gas chromatography, the molar yields of methyl methacrylate and methacrylic acid were 83.2% and 3.0%, respectively, based on the starting α-hydroxyisobutyramide.
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step One
Name
sodium hydrogenphosphate
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Feasible Synthetic Routes

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